(2S,3R,4S,5S,6R)-2-((6-Chloro-9H-purin-9-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
The compound (2S,3R,4S,5S,6R)-2-((6-Chloro-9H-purin-9-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule. It is characterized by its unique structure, which includes a purine base linked to a sugar moiety. This compound is of significant interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-((6-Chloro-9H-purin-9-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Formation of the Purine Base: The purine base, 6-chloro-9H-purine, is synthesized through a series of reactions starting from simpler organic molecules.
Glycosylation Reaction: The purine base is then linked to a sugar moiety through a glycosylation reaction. This involves the reaction of the purine base with a protected sugar derivative under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the purine base, potentially altering its electronic properties and biological activity.
Substitution: The chloro group on the purine base can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for research in DNA and RNA interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent, depending on its interactions with biological targets.
Industry
In industry, the compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6R)-2-((6-Chloro-9H-purin-9-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with molecular targets such as enzymes and receptors. The purine base can bind to specific sites on enzymes, inhibiting their activity. Additionally, the sugar moiety can interact with cellular membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
Guanosine: Another nucleoside with a purine base.
Cytidine: A nucleoside with a pyrimidine base.
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-2-((6-Chloro-9H-purin-9-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its chloro-substituted purine base and the specific stereochemistry of its sugar moiety. These features confer distinct biological activities and chemical reactivity compared to other nucleosides.
Properties
Molecular Formula |
C11H13ClN4O6 |
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Molecular Weight |
332.70 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(6-chloropurin-9-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN4O6/c12-9-5-10(14-2-13-9)16(3-15-5)22-11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11+/m1/s1 |
InChI Key |
DEXFKUZHBPAEGR-RYIOEUIJSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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